3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride

Descripción general

Descripción

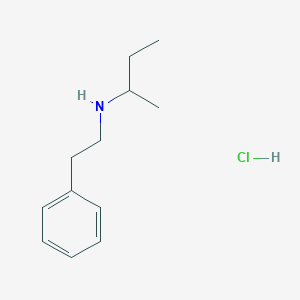

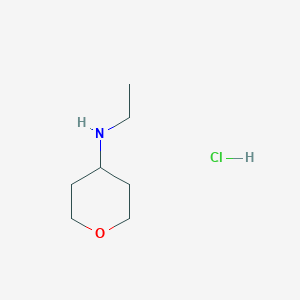

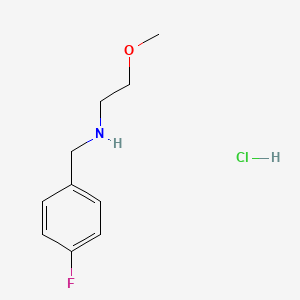

“3-(5-chloro-1H-benzimidazol-2-yl)propan-1-amine dihydrochloride” is a chemical compound with the CAS number 915921-08-3 . It has a molecular weight of 209.68 and a molecular formula of C10H12ClN3 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClN3/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12/h3-4,6H,1-2,5,12H2,(H,13,14) . This indicates that the compound contains a benzimidazole ring substituted with a chlorine atom and a propylamine group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Aplicaciones Científicas De Investigación

Chemistry and Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are essential in medicinal chemistry due to their involvement in various biological activities. They are significant pharmacophores, often used as a key component in pharmaceutically crucial compounds. A series of purine/benzimidazole hybrids were synthesized, introducing aromatic, aliphatic, and heterocyclic moieties at the purine's 2-position to enhance potency and selectivity. These hybrids were further substituted with different secondary amines, resulting in compounds with increased activity. The synthesized compounds underwent in vitro anticancer activities evaluation against a 60 tumor cell lines panel, showcasing their potential for various biological applications (Yimer & Fekadu, 2015).

DNA Binding Properties and Applications

Hoechst 33258, a synthetic dye with two benzimidazole groups, binds strongly to the DNA's minor groove, specifically at AT-rich sequences. Due to its ability to permeate cells, it has been widely used as a fluorescent DNA stain since the 1970s. Its analogs find applications in various fields, including plant cell biology for chromosome and nuclear staining, DNA content analysis via flow cytometry, and chromosome analysis. Additionally, Hoechst derivatives are used as radioprotectors and topoisomerase inhibitors, indicating their significance in drug design and as a model to understand DNA sequence recognition and binding (Issar & Kakkar, 2013).

Anticancer Activity and Mechanisms

Benzimidazole derivatives, due to their resemblance to naturally occurring nitrogenous bases like purine, exhibit a broad range of biological activities. They act as anticancer agents through various mechanisms such as intercalation, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin. Substituents reported from earlier and recent research are crucial for synthesizing targeted benzimidazole derivatives as anticancer agents. The review focuses on comparing substituents essential for potency and selectivity, providing insight for future research in developing novel benzimidazole derivatives for cancer treatment (Akhtar et al., 2019).

CNS-Active Drugs from Azole Derivatives

Benzimidazole, along with other azole derivatives, are used in chemotherapy with CNS side effects. The increased incidence of challenging new CNS diseases necessitates the synthesis of more potent CNS drugs. The review delves into common pathways for synthesizing compounds with CNS properties and the possibility of modifying them to potent CNS drugs. The compounds derived from azoles demonstrate various CNS activities due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur in their structure. The review concludes that modifications in azole groups could lead to the development of drugs acting on all neurotransmitters and ion channels, potentially offering new treatments for neurological disorders (Saganuwan, 2020).

Mecanismo De Acción

Target of Action

Benzimidazole derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good absorption and distribution profiles, as well as their metabolic stability .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .

Propiedades

IUPAC Name |

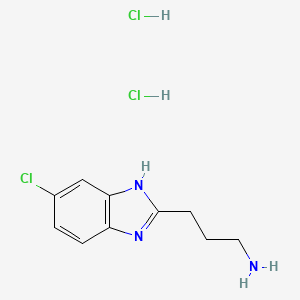

3-(6-chloro-1H-benzimidazol-2-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3.2ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;;/h3-4,6H,1-2,5,12H2,(H,13,14);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMSVNPWVGLUFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B3086245.png)

amine hydrochloride](/img/structure/B3086253.png)

![N,N-Dimethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3086260.png)

amine hydrochloride](/img/structure/B3086262.png)

amine hydrochloride](/img/structure/B3086298.png)

![4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride](/img/structure/B3086336.png)